1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 29681-96-7
VCID: VC11116651
InChI: InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3
SMILES: CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-

CAS No.: 29681-96-7

Cat. No.: VC11116651

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- - 29681-96-7

Specification

CAS No. 29681-96-7
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 1-(4-propan-2-ylphenyl)butane-1,3-dione
Standard InChI InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3
Standard InChI Key PMOASHSDXBBUEX-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound is 1-[4-(1-methylethyl)phenyl]-1,3-butanedione, reflecting its substitution pattern: a butanedione moiety (two ketone groups at positions 1 and 3) attached to a phenyl ring bearing an isopropyl group at the para position. Its molecular structure is represented as follows:

C6H4(C(CH3)2)COCH2COCH3\text{C}_6\text{H}_4(\text{C}(\text{CH}_3)_2)-\text{CO}-\text{CH}_2-\text{CO}-\text{CH}_3

Key identifiers include:

  • CAS Registry Number: 29681-96-7

  • Molecular Formula: C13_{13}H16_{16}O2_{2}

  • Molecular Weight: 204.26 g/mol

  • Synonyms: 1-(4-Isopropylphenyl)-1,3-butanedione, 4'-Isopropylphenyl diketone .

The presence of both electron-withdrawing (ketone) and electron-donating (isopropyl) groups on the aromatic ring influences its reactivity, particularly in electrophilic substitution and condensation reactions.

Synthetic Routes and Optimization

Primary Synthesis from 4'-Isopropylacetophenone

The most documented synthesis involves the condensation of 4'-isopropylacetophenone with ethyl acetate under basic conditions . This reaction proceeds via a Claisen-Schmidt condensation mechanism, where the enolate of ethyl acetate attacks the carbonyl carbon of 4'-isopropylacetophenone, followed by dehydration to form the diketone.

Reaction Conditions:

  • Base Catalyst: Sodium ethoxide or potassium hydroxide.

  • Solvent: Excess ethyl acetate acts as both reactant and solvent .

  • Temperature: Reflux conditions (70–80°C).

The yield and purity depend on stoichiometric ratios, with optimal results achieved at a 1:5–1:10 molar ratio of 4'-isopropylacetophenone to ethyl acetate .

Alternative Methodologies: Insights from Patent Literature

A related patent (KR20110001415A) describes the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione using a Friedel-Crafts acylation . While this method incorporates fluorine substituents, it highlights the utility of aluminum chloride as a Lewis catalyst for acylating aromatic rings with diketone precursors. Adapting this approach, 1,3-butanedione derivatives could be synthesized via acylation of toluene or substituted benzenes with acetyl chloride derivatives .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method for analyzing structurally similar diketones employs the Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v) . Key parameters include:

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm

  • Retention Time: ~5.2 minutes (for analogs) .

This method is scalable for preparative isolation and impurity profiling, ensuring quality control in industrial production .

Spectroscopic Identification

  • IR Spectroscopy: Strong absorptions at ~1700 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (aromatic C=C).

  • NMR: 1H^{1}\text{H} NMR would show singlet peaks for the methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and ketone-adjacent methylene protons (δ 3.5–4.0 ppm) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator